molecular formula C9H11N2O4- B15093338 Amino(benzyl)azanium;oxalate

Amino(benzyl)azanium;oxalate

Cat. No.: B15093338
M. Wt: 211.19 g/mol
InChI Key: RCHUSXHCJLZTEY-UHFFFAOYSA-M
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Chemical Reactions Analysis

Benzylhydrazine oxalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylhydrazine oxalate can lead to the formation of benzaldehyde and nitrogen gas .

Comparison with Similar Compounds

Benzylhydrazine oxalate can be compared with other similar compounds such as phenylhydrazine and semicarbazide hydrochloride. While all these compounds inhibit monoamine oxidase, benzylhydrazine oxalate is unique in its specific binding affinity and irreversible inhibition . Other similar compounds include hydrazine sulfate and oxalic acid, which have different chemical properties and applications .

Conclusion

Benzylhydrazine oxalate is a versatile compound with significant applications in scientific research and industry. Its unique properties and ability to inhibit monoamine oxidase make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H11N2O4-

Molecular Weight

211.19 g/mol

IUPAC Name

amino(benzyl)azanium;oxalate

InChI

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)/p-1

InChI Key

RCHUSXHCJLZTEY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]N.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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